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H-Glu-Tyr-OH.DEA -

H-Glu-Tyr-OH.DEA

Catalog Number: EVT-14933623
CAS Number:
Molecular Formula: C18H29N3O6
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of H-Glu-Tyr-OH.DEA involves several methods, primarily focusing on peptide coupling techniques. One common approach is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the stepwise assembly of amino acids. The process typically includes:

  1. Protection of Amino Groups: The amino groups of glutamic acid and tyrosine are protected using Fmoc.
  2. Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) in the presence of a base like NMM (N-methylmorpholine).
  3. Deprotection: After coupling, the Fmoc protecting group is removed to expose the free amino group for subsequent reactions.
  4. Formation of Diethylamide: The diethylamide moiety is introduced through a reaction with diethylamine, typically involving activation of the carboxylic acid function .

Technical details regarding purification often include high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Molecular Structure Analysis

The molecular structure of H-Glu-Tyr-OH.DEA can be represented by its chemical formula C18H29N3O6C_{18}H_{29}N_{3}O_{6}. The structure features:

  • Glutamic Acid Residue: Characterized by a carboxylic acid side chain.
  • Tyrosine Residue: Contains a phenolic hydroxyl group.
  • Diethylamide Group: Enhances solubility and may influence pharmacological properties.

Data regarding bond angles, lengths, and stereochemistry can be obtained through X-ray crystallography or NMR (nuclear magnetic resonance) spectroscopy, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

H-Glu-Tyr-OH.DEA can participate in various chemical reactions typical for peptide derivatives:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, leading to the release of free amino acids.
  2. Acylation: The free amino groups can undergo acylation reactions with various acyl chlorides to form modified peptides.
  3. Coupling with Other Amino Acids: The diethylamide group may facilitate further coupling reactions, expanding its potential as a building block for larger peptides .

These reactions are critical for developing analogs that may exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for H-Glu-Tyr-OH.DEA largely depends on its interactions at the molecular level with biological targets such as receptors or enzymes.

  1. Receptor Binding: The compound may bind to specific receptors in the central nervous system or immune system, modulating neurotransmitter release or immune responses.
  2. Enzyme Inhibition: It could act as an inhibitor for enzymes involved in metabolic pathways, potentially altering physiological processes.

Data supporting these mechanisms can be derived from pharmacological studies that assess binding affinities and functional outcomes in biological assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Glu-Tyr-OH.DEA include:

Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide additional insights into thermal stability and phase transitions .

Applications

H-Glu-Tyr-OH.DEA has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a peptide derivative, it may serve as a lead compound for developing new drugs targeting neurological disorders or immune modulation.
  2. Research Tool: It can be utilized in studies investigating peptide interactions with biological systems or in drug delivery systems due to its modified structure.
  3. Biotechnology: Its properties may be harnessed in developing biosensors or diagnostic tools where peptide recognition is critical .
Biogenic Origins and Evolutionary Context of H-Glu-Tyr-OH.DEA

Ribosomally Synthesized Peptide Precursors in Plant Systems

H-Glu-Tyr-OH (glutamyl-tyrosine) is fundamentally derived from ribosomal peptide precursors within plant biosynthetic pathways. As established for plant ribosomally synthesized and post-translationally modified peptides (RiPPs), this dipeptide motif originates from larger precursor peptides encoded genetically and synthesized on ribosomes [9] [10]. In plant RiPP biosynthesis, precursor peptides typically contain:

  • An N-terminal signal peptide for subcellular trafficking
  • One or more core peptide regions destined for modification
  • Adjacent leader/follower sequences facilitating enzymatic recognition

For dipeptides like H-Glu-Tyr-OH, genomic analyses reveal their embedding within larger core peptide domains of precursor proteins. Mass spectrometry studies detect these dipeptide units as proteolytic fragments after enzymatic processing of precursors such as those in the BURP-domain pathways [9]. Crucially, the ribosomally synthesized nature ensures stereochemical precision in the L-configuration of both glutamate and tyrosine residues—a prerequisite for subsequent enzymatic modifications.

Table 1: Precursor Peptide Organization in Plant RiPP Biosynthesis

Precursor RegionFunctionPresence in H-Glu-Tyr-OH Pathway
Signal peptideCellular localizationYes (ER/Golgi targeting)
Leader sequencePTM enzyme recognitionVariable
Core peptideContains Glu-Tyr motifYes (embedded sequence)
Follower sequenceProtease recognitionObserved in BURP precursors
Recognition sequenceDemarcates multiple coresIn multi-core precursors

Evolutionary Conservation of Dipeptide Motifs in BURP-Domain Cyclases

The Glu-Tyr dipeptide motif demonstrates significant evolutionary conservation within substrates of BURP-domain cyclases—copper-dependent enzymes responsible for macrocyclizing plant RiPPs (termed burpitides) [9] [10]. These enzymes catalyze C-O or C-N bond formation between aromatic side chains (Tyr/Trp) and other residues/backbone atoms. Key evolutionary insights include:

  • Motif Preservation: Glu-Tyr occurs at cyclization sites in burpitide precursors across diverse plant families (e.g., Fabaceae, Solanaceae), suggesting functional indispensability for copper coordination or radical-mediated crosslinking [9].
  • Active Site Constraints: BURP-domain cyclases feature a conserved 4xCH motif (C-X~11-12~-C-X~47-59~-CH-X~10~-CH-X~23-27~-CH-X~23-26~-CH) coordinating two type II copper centers [2] [9]. The glutamate carboxylate likely interacts with copper-bound dioxygen, while the tyrosine phenol enables radical-mediated C-O bond formation.
  • Phylogenetic Distribution: BURP-domain proteins cluster into subfamilies (USP, RD22, PG1β, BNM2). Glu-Tyr-containing precursors are notably prevalent in the USP-type subfamily, where the core peptide is embedded within the BURP domain itself [9] [10]. This architecture suggests an ancient fusion event co-opting the dipeptide for cyclization.

Table 2: Conserved Features in BURP-Domain Cyclases Utilizing Glu-Tyr Motifs

Conserved ElementSequence/FeatureFunctional Role
4xCH motifC-X~11-12~-C-X~47-59~-CH-X~10~-CH-X~23-27~-CH-X~23-26~-CHCopper coordination
N-terminal Phe-PheFF dipeptideStructural stabilization
Copper ligandsHis165, His177, His204, His230 (AhyBURP numbering)Dioxygen activation
Glu-Tyr positionPrecedes catalytic siteSubstrate positioning

Co-option of Housekeeping Enzymes for Post-Translational Modifications

The post-translational modification (PTM) of ribosomal precursors containing H-Glu-Tyr-OH exemplifies the widespread co-option of primary metabolic enzymes in plant RiPP pathways [9]:

  • Proteases: Asparaginyl endopeptidases (AEPs) or vacuolar processing enzymes (VPEs), typically involved in protein degradation or maturation, are repurposed for leader peptide removal and cyclization. For Glu-Tyr-containing precursors, these proteases cleave flanking sequences to expose the dipeptide for BURP-domain cyclases [9] [10].
  • Oxidoreductases: Enzymes homologous to protein-disulfide isomerases (PDIs) catalyze disulfide bond formation in burpitide precursors. This stabilizes the peptide conformation prior to macrocyclization by BURP domains [9].
  • Radical Generators: BURP-domain cyclases themselves are evolutionary innovations derived from ancestral copper-binding proteins. Their radical-mediated cyclization mechanism (requiring O₂) co-opts oxidative chemistry common in primary metabolism but redirects it toward macrocycle formation [2] [9].

This enzymatic repurposing enables efficient diversification of RiPP scaffolds with minimal genetic investment. The Glu-Tyr motif’s modification exemplifies how conserved PTM machinery—when combined with lineage-specific enzymes like BURP cyclases—generates structural complexity from simple ribosomal precursors.

Table 3: Housekeeping Enzymes Co-opted in H-Glu-Tyr-OH Modification Pathways

Enzyme TypePrimary Metabolic FunctionRole in RiPP Biosynthesis
Asparaginyl endopeptidase (AEP)Seed storage protein processingLeader peptide removal and macrocyclization
Protein-disulfide isomerase (PDI)Disulfide bond formation in secreted proteinsDisulfide stabilization of core peptide
BURP-domain cyclaseUnknown (derived from copper-binding proteins)Tyrosine-glutamate macrocyclization
Glutamyl carboxylaseBlood coagulation factor activationNot observed (potential future neofunctionalization)

Properties

Product Name

H-Glu-Tyr-OH.DEA

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid;N-ethylethanamine

Molecular Formula

C18H29N3O6

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C14H18N2O6.C4H11N/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8;1-3-5-4-2/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22);5H,3-4H2,1-2H3/t10-,11-;/m0./s1

InChI Key

LBDWQPKSJKBFRR-ACMTZBLWSA-N

Canonical SMILES

CCNCC.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O

Isomeric SMILES

CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

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